

Application Notes: Parylene F Thin Film Deposition for MEMS and NEMS

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Compound of Interest

Compound Name: *Parylene F dimer*

Cat. No.: *B155830*

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Introduction

Parylene is the trade name for a class of poly(p-xylylene) polymers utilized as conformal coatings in a wide range of industries, including medical, aerospace, and electronics.^[1] These polymers are deposited through a unique chemical vapor deposition (CVD) process at room temperature, which results in a pinhole-free, uniform coating that can penetrate the most intricate crevices.^{[1][2]} Among the different variants, Parylene F (also known as Parylene VT-4) is distinguished by the presence of fluorine atoms on its aromatic ring.^{[3][4]} This fluorination imparts enhanced thermal stability and UV resistance, making Parylene F an exceptional candidate for demanding Microelectromechanical Systems (MEMS) and Nanoelectromechanical Systems (NEMS) applications.^{[3][5]}

Parylene F's properties, including its biocompatibility, dielectric strength, and excellent barrier characteristics against moisture and chemicals, address many challenges in the fabrication and reliability of micro- and nano-scale devices.^{[2][5][6]} Its ability to withstand higher temperatures allows for compatibility with subsequent microfabrication processes, such as atomic layer deposition (ALD), and various sterilization methods like autoclaving, which are often required for medical and drug development applications.^[5]

Key Advantages of Parylene F for MEMS/NEMS:

- **High Thermal Stability:** Suitable for applications requiring high-temperature processing or operation.^{[5][7]}

- UV Resistance: Offers better stability in applications with exposure to UV radiation compared to other Parylenes.[3]
- Biocompatibility: Approved for medical applications and meets USP Class VI and ISO 10993 standards, making it ideal for implantable devices and biosensors.[5][8][9]
- Superior Conformality: The CVD process ensures a uniform, pinhole-free coating on complex, high-aspect-ratio microstructures.[2][10][11]
- Excellent Barrier Properties: Provides a robust barrier against moisture, bodily fluids, chemicals, and gases, protecting sensitive MEMS components.[3][12]
- Dielectric Strength: Possesses high dielectric strength, making it an effective insulator in microelectronic components.[13][14]

Quantitative Data: Comparative Properties of Parylene Films

The selection of a Parylene variant depends on the specific requirements of the application. The following table summarizes and compares key quantitative properties of Parylene F with the more common Parylene N and C types.

Property	Parylene N	Parylene C	Parylene F (VT-4)
Mechanical Properties			
Tensile Strength (psi)	6,500	10,000	7,000
Young's Modulus (psi)	350,000	400,000	320,000
Elongation to Break (%)	30	200	40
Electrical Properties			
Dielectric Constant (at 1 MHz)	2.65	2.95	2.22
Volume Resistivity (ohm-cm)	1×10^{17}	6×10^{16}	1×10^{17}
Dielectric Strength (V/mil)	7,000	5,600	5,800
Thermal Properties			
Melting Point (°C)	420	290	429.5[7]
Max Continuous Service Temp. (°C)	60	80	200
Short-term Service Temp. (°C)	80	100	350
Barrier Properties			
Water Vapor Transmission (g-mil/100in ² -24hr)	1.6	0.14	0.28

Note: Values are typical and can vary based on deposition parameters and film thickness. Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Substrate Preparation and Adhesion Promotion

Proper substrate preparation is critical to prevent delamination, a potential issue with Parylene coatings.[\[10\]](#) This protocol outlines the steps for cleaning and promoting adhesion.

Materials:

- Substrates (e.g., silicon wafers, glass slides, MEMS devices)
- Isopropyl alcohol (IPA)
- Deionized (DI) water
- Nitrogen gas source
- Adhesion promoter: A-174 (γ -methacryloxypropyltrimethoxysilane) or similar organosilane[\[15\]](#)
- Vapor-phase adhesion promotion system or a solution-based method

Methodology:

- Cleaning: a. Thoroughly rinse the substrates with isopropyl alcohol to remove organic residues. b. Follow with a rinse in DI water. c. Dry the substrates completely using a stream of filtered nitrogen gas. d. Optional: For critical applications, perform an oxygen plasma clean to remove any remaining organic contaminants and activate the surface.
- Adhesion Promotion (Vapor Phase - Recommended): a. Place the cleaned, dry substrates into the deposition chamber or a dedicated adhesion promotion system. b. Introduce the A-174 silane adhesion promoter into the system according to the equipment manufacturer's instructions. The vapor will coat all surfaces, creating a molecular layer that acts as a binding agent between the substrate and the Parylene F film.
- Adhesion Promotion (Solution Phase): a. Prepare a dilute solution of the organosilane in a solvent like IPA or water.[\[15\]](#) b. Immerse the substrates in the solution for 30-60 seconds. c.

Rinse with the pure solvent (IPA) to remove excess silane. d. Bake the substrates at 100-120°C for 10-20 minutes to cure the silane layer.

- Final Step: Immediately transfer the prepared substrates to the Parylene deposition system to avoid re-contamination.

Protocol 2: Parylene F Thin Film Deposition (Gorham Process)

Parylene is deposited using a chemical vapor deposition (CVD) process first developed by William Gorham.[\[16\]](#)[\[17\]](#) The process involves the sublimation, pyrolysis, and subsequent polymerization of a solid dimer precursor.

Materials:

- Parylene F (VT-4) dimer (a white, granular solid)
- Parylene deposition system
- Prepared substrates from Protocol 1

Process Parameters:

Parameter	Typical Value Range
Dimer Amount	Calculated based on desired thickness and system geometry
Vaporization Temperature	150 - 170 °C [16]
Pyrolysis Temperature	650 - 700 °C
Deposition Chamber Pressure	10 - 100 mTorr
Deposition Temperature	Room Temperature [2] [10]

Methodology:

- Dimer Loading: a. Weigh the required amount of **Parylene F dimer**. The mass needed is determined by the desired film thickness, the surface area to be coated, and the specific deposition system's efficiency. b. Load the dimer into the vaporizer section of the deposition tool.[15]
- Substrate Loading: a. Place the substrates, prepared according to Protocol 1, onto the fixture within the deposition chamber.
- System Pump-down: a. Seal the deposition chamber and all other system components. b. Evacuate the system using the vacuum pump until a stable base pressure (typically <10 mTorr) is achieved.
- Deposition Cycle: a. Vaporization: Heat the vaporizer to ~150-170°C.[16] The solid dimer will sublime directly into a gaseous state. b. Pyrolysis: The gaseous dimer flows from the vaporizer into the high-temperature pyrolysis furnace (~650-700°C). Here, the dimer is thermally cleaved into reactive monomer molecules. c. Deposition: The monomer gas enters the room-temperature deposition chamber. Upon contact with the cooler surfaces of the substrates and chamber walls, the monomers spontaneously polymerize, forming a thin, highly conformal, and pinhole-free film of Poly(tetrafluoro-p-xylylene).[10]
- Process Completion and Venting: a. Once all the dimer has been consumed, the deposition process is complete. Turn off the vaporizer and pyrolysis heaters. b. Allow the system to cool. c. Slowly vent the system back to atmospheric pressure with nitrogen or clean dry air.
- Sample Removal: a. Open the deposition chamber and carefully remove the coated substrates. The resulting Parylene F film will be transparent and uniform.

Protocol 3: Post-Deposition Patterning (Reactive Ion Etching)

Due to its chemical inertness, patterning Parylene F requires dry etching techniques, as it is insoluble in most solvents at room temperature.[3][17] Oxygen-based plasma is effective for this purpose.

Materials:

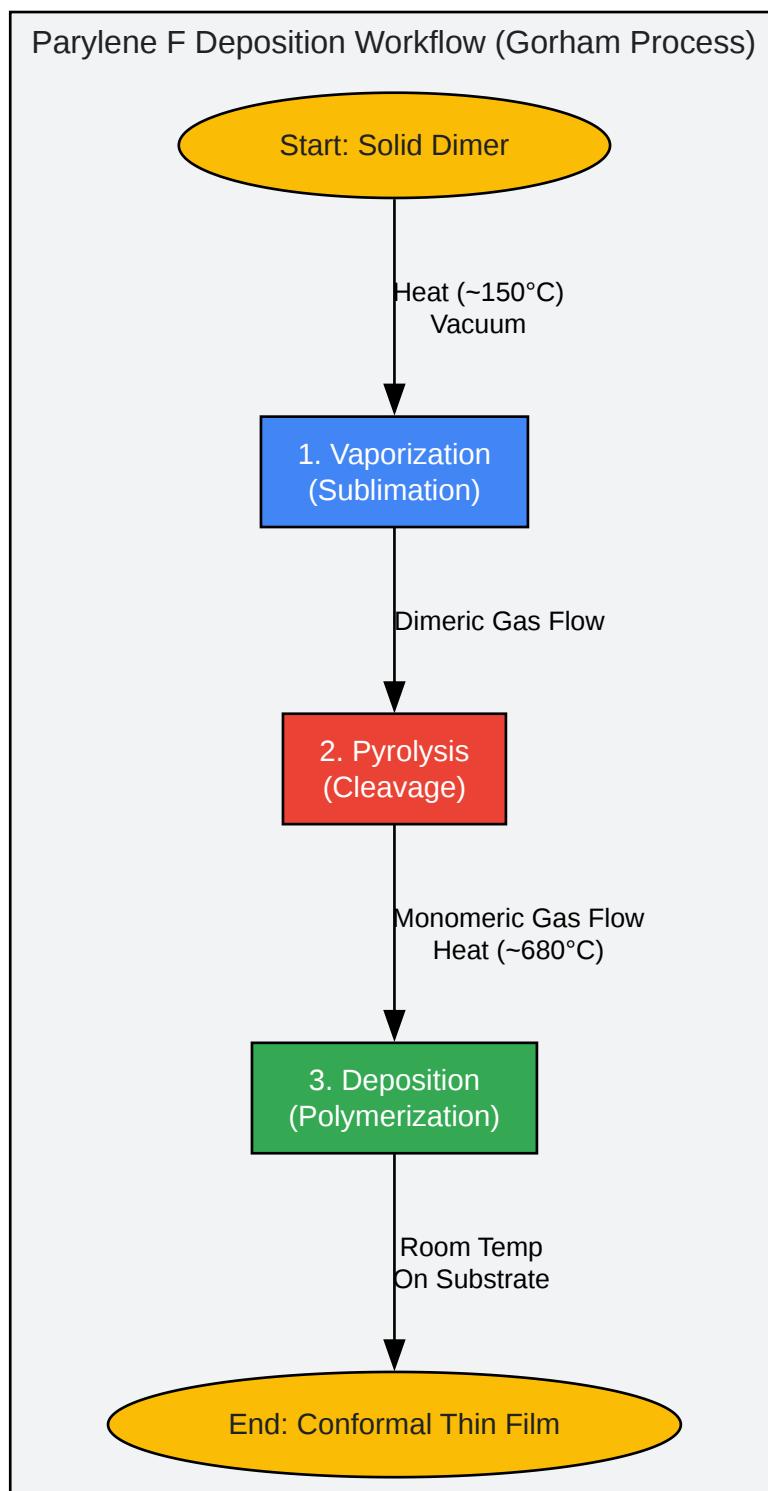
- Parylene F-coated substrates

- Photoresist or a hard mask material (e.g., metal, silicon dioxide)
- Photolithography equipment (spinner, mask aligner, developer)
- Reactive Ion Etching (RIE) system

Methodology:

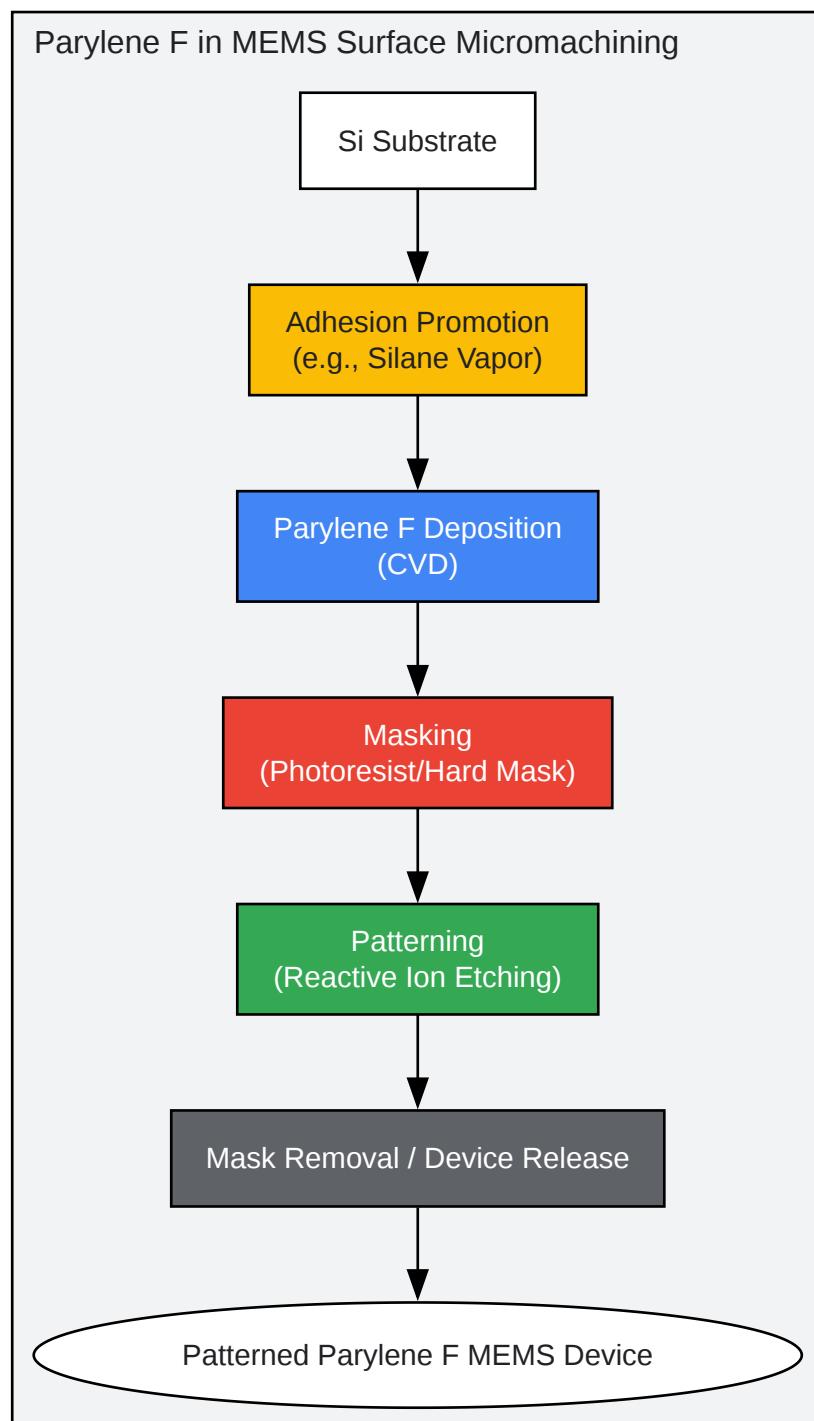
- Masking: a. Apply a masking layer on top of the Parylene F film. This can be a standard photoresist patterned using photolithography or a sputtered/evaporated hard mask that is subsequently patterned. b. For photoresist, spin-coat the resist, soft-bake, expose to UV light through a photomask, and then develop to create the desired pattern.
- Reactive Ion Etching: a. Place the masked substrate into the RIE chamber. b. Evacuate the chamber to a base pressure. c. Introduce oxygen (O_2) gas into the chamber. A small amount of a fluorine-containing gas (e.g., SF_6 or CHF_3) can sometimes be added to control the etch profile. d. Strike a plasma by applying RF power. The energetic oxygen plasma will anisotropically etch the Parylene F in the areas not protected by the mask. e. Typical RIE parameters (must be optimized for the specific system and desired etch rate):
 - Gas: O_2
 - Pressure: 20-100 mTorr
 - RF Power: 50-200 W
- Mask Removal: a. After etching is complete, remove the remaining mask material. b. Photoresist can be stripped using a solvent (e.g., acetone) or an oxygen plasma ashing process. c. Hard masks can be removed using appropriate wet or dry etching techniques.
- Final Device: The result is a patterned Parylene F structure on the substrate, which can serve as an insulating layer, a structural component of a MEMS device, or a microfluidic channel.

Visualizations



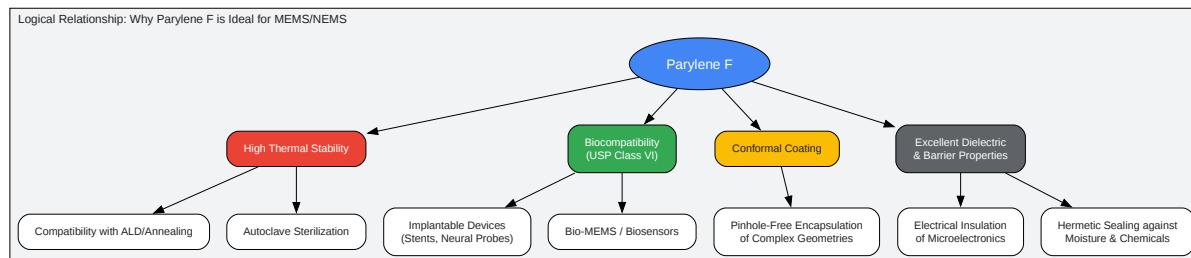
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Caption: Workflow of the Parylene F chemical vapor deposition (CVD) process.



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Caption: A typical workflow for fabricating MEMS structures using Parylene F.



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Caption: Key properties of Parylene F and their resulting benefits for MEMS/NEMS.

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